Menaquinone 4-d7(Mixture of cis-trans isomers)

説明

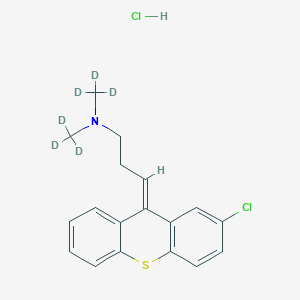

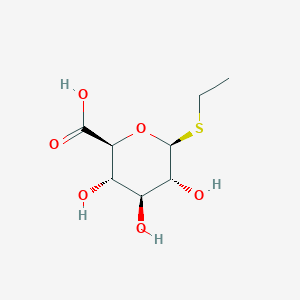

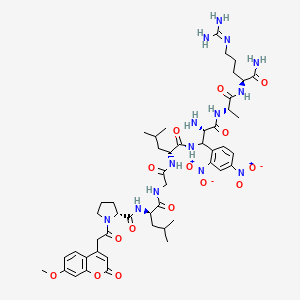

Menaquinone 4-d7 (MK-4-d7) is an internal standard for the quantification of menaquinone 4 . It is a predominant homolog of vitamin K2 and is composed of a naphthoquinone base with four isoprenoid units in the side chain . It is formed primarily via conversion of vitamin K1 and accumulates in various tissues, including the brain .

Synthesis Analysis

The synthesis of Menaquinone-7 (MK-7), a sub-type of Vitamin K2, is more efficiently produced through biosynthetic approaches from Bacillus subtilis . The optimal gene combination of menA-dxs-dxr-ypgA increases the MK-7 production by 11-fold .Molecular Structure Analysis

MK-7, like other biological molecules, exists in geometric isomers, including cis and trans forms, among which only the all-trans form holds biological significance . It is composed of a naphthoquinone base with four isoprenoid units in the side chain .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Menaquinone 4-d7 are complex . The main objective of one study was to explore the effect of enhanced supply of precursors in Bacillus natto .Physical And Chemical Properties Analysis

Menaquinone 4-d7 has a molecular formula of C31H33D7O2 and a formula weight of 451.7 . It is an oil and is slightly soluble in chloroform .科学的研究の応用

Vitamin K Status and Cardiovascular Health

Research has shown that Menaquinone-4, a vitamin K2 homolog, is effective in improving vitamin K status. A study conducted by Dalmeijer et al. (2012) demonstrated that menaquinone supplementation significantly decreases concentrations of specific proteins associated with vitamin K deficiency, suggesting improved vitamin K status and potential implications for cardiovascular health (Dalmeijer et al., 2012).

Osteoporosis and Bone Health

Menaquinones, particularly Menaquinone-4, have been observed to positively influence bone health. Knapen et al. (2015) found that long-term supplementation of Menaquinone-7 improves arterial stiffness, which is often associated with bone health in postmenopausal women (Knapen et al., 2015). Furthermore, Mandatori et al. (2018) reported that Menaquinone-4 enhances the osteogenic potential of human stem cells, indicating its beneficial role in bone formation and regeneration (Mandatori et al., 2018).

Rheumatoid Arthritis

Menaquinones have also been studied for their potential in treating rheumatoid arthritis. A clinical study by Abdel-Rahman et al. (2015) showed that Menaquinone-7 supplementation improved disease activity in patients with rheumatoid arthritis, suggesting its potential as a therapeutic agent in combination with other drugs (Abdel-Rahman et al., 2015).

Antibacterial and Antimicrobial Applications

Menaquinones, particularly Menaquinone-4, have shown potential in antibacterial applications. Research by Choi et al. (2017) identified MenA inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA), indicating the role of menaquinones in combating drug-resistant bacteria (Choi et al., 2017).

Cardioprotection and Ischemia-Reperfusion Injury

A study by Hassan et al. (2023) explored the cardioprotective role of Menaquinone-4 against cardiac ischemia-reperfusion injury. The findings suggest that MK-4 may protect the heart from the consequences of ischemia-reperfusion, indicating its potential in cardiovascular therapies (Hassan et al., 2023).

Production and Industrial Applications

The production and application of menaquinones, especially in the context of industrial scale production, have been reviewed by Mahdinia et al. (2017). They discuss the chemical and biological aspects, along with the latest research outcomes for improving production efficiency (Mahdinia et al., 2017).

Safety And Hazards

将来の方向性

Future studies should explore the applications of CRISPRi (CRISPR interference) and CRISPRa (CRISPR activation) system gene-editing tools in the MK-7 anabolism pathway . The ramifications of this work hold the potential to pave the way for novel strategies to amplify MK-7 production and formulate products with an optimized MK-7 profile .

特性

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-CKBRGKTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 4-d7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)

![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)